molecular formula C18H17NO3S B414197 N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide CAS No. 38059-66-4

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

Cat. No. B414197
CAS RN: 38059-66-4
M. Wt: 327.4g/mol
InChI Key: XLSUVTMFXMBWTI-UHFFFAOYSA-N
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Description

“N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H17NO3S . It is also known by the synonym "Benzenesulfonamide, N-(6,7,8,9-tetrahydro-2-dibenzofuranyl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a benzenesulfonamide group . The molecular weight of this compound is 327.4 .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds with potential applications in photodynamic therapy. These compounds, including variants of benzenesulfonamide, exhibit properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment.

Microwave-Assisted Extraction from Soil

Speltini et al. (2016) developed a novel procedure for the extraction of benzenesulfonamides from soil using microwave-assisted extraction. This method, detailed in their study, is critical for identifying and quantifying the presence of these compounds as emerging contaminants in environmental samples (Speltini et al., 2016).

Antidiabetic Activity

Research by Moreno-Díaz et al. (2008) focuses on the synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and their evaluation for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some of these synthesized compounds showed significant potential in lowering plasma glucose levels (Moreno-Díaz et al., 2008).

Anticancer Activity

Kumar et al. (2015) synthesized various benzenesulfonamide hybrid molecules and evaluated them for their anticancer activity against different human cancer cell lines. Their study provides valuable insights into the potential use of these compounds in cancer treatment (Kumar et al., 2015).

properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-23(21,14-6-2-1-3-7-14)19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)22-18/h1-3,6-7,10-12,19H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSUVTMFXMBWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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